molecular formula C8H7N3O2 B1632609 Methyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1119452-82-2

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B1632609
CAS No.: 1119452-82-2
M. Wt: 177.16 g/mol
InChI Key: FXPAATUDJDSKSM-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[1,2-a]pyrimidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. This reaction typically requires acidic or basic conditions and may be catalyzed by transition metals such as copper or palladium .

Another approach involves the multicomponent reaction of aldehydes, isonitriles, and 2-aminopyrimidines under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high purity and yield of the final product. Common industrial reagents include halo-carbonyl compounds, arylglyoxals, and cyclic 1,3-dicarbonyls .

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), polar solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and substituted imidazo[1,2-a]pyrimidine compounds .

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPAATUDJDSKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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